molecular formula C14H21BN2O4 B7958781 Methyl 3,4-diamino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 3,4-diamino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B7958781
M. Wt: 292.14 g/mol
InChI Key: UCUABIYCDLMLLO-UHFFFAOYSA-N
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Description

Methyl 3,4-diamino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organoboron compound known for its unique chemical structure and reactivity. This compound is primarily used in research and industrial applications due to its ability to participate in various chemical reactions, particularly those involving boron chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-diamino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the reaction of 3,4-diaminobenzoic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize production costs. This includes the use of industrial-grade reagents, advanced catalytic systems, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-diamino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce boron hydrides .

Scientific Research Applications

Methyl 3,4-diamino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3,4-diamino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with molecular targets through its boron center. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved include the formation of boron-oxygen and boron-nitrogen bonds, which are crucial for its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Methyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

Methyl 3,4-diamino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both amino groups and the boron-containing dioxaborolane moiety. This combination imparts distinct reactivity and makes it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

methyl 3,4-diamino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)9-6-8(12(18)19-5)7-10(16)11(9)17/h6-7H,16-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUABIYCDLMLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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